molecular formula C14H18FNO4 B13487231 (2S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid

(2S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid

Cat. No.: B13487231
M. Wt: 283.29 g/mol
InChI Key: UHJLBIDCRUPGFE-NSHDSACASA-N
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Description

(2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a benzyloxycarbonyl group, a fluorine atom, and a methyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.

    Formation of the Pentanoic Acid Backbone: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.

    Deprotection: The benzyloxycarbonyl group is removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its fluorine atom can serve as a marker for tracking metabolic pathways.

Medicine

In medicine, (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid has potential applications in drug development. Its structural features can be exploited to design inhibitors or activators of specific enzymes, making it a candidate for therapeutic research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be harnessed to develop new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the pentanoic acid backbone provides structural support.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chloro-4-methylpentanoic acid
  • (2S)-2-{[(benzyloxy)carbonyl]amino}-4-bromo-4-methylpentanoic acid
  • (2S)-2-{[(benzyloxy)carbonyl]amino}-4-iodo-4-methylpentanoic acid

Uniqueness

Compared to its analogs, (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid is unique due to the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with target molecules.

Properties

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

(2S)-4-fluoro-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C14H18FNO4/c1-14(2,15)8-11(12(17)18)16-13(19)20-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

UHJLBIDCRUPGFE-NSHDSACASA-N

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)F

Canonical SMILES

CC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)F

Origin of Product

United States

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